6-Bromoquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a quinoline ring (a six-membered aromatic ring fused to a five-membered nitrogen-containing ring) with a bromine atom at position 6 and a carbonyl group (C=O) at position 4.
- Quinolines have diverse applications in medicinal chemistry, agrochemicals, and materials science due to their unique properties.
6-Bromoquinolin-4(3H)-one: is a heterocyclic organic compound. It belongs to the quinoline family, which is characterized by a bicyclic aromatic ring system.
Preparation Methods
Synthetic Routes: One common synthetic route involves cyclization of 2-aminobenzyl bromide with an appropriate carbonyl compound (such as acetic anhydride) to form the quinoline ring. Bromination then occurs at position 6.
Reaction Conditions: The reaction typically takes place under reflux conditions using a suitable solvent (e.g., acetic acid or chloroform).
Industrial Production: While not widely produced industrially, research laboratories synthesize 6-bromoquinolin-4(3H)-one for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Researchers explore derivatives of quinolines, including 6-bromoquinolin-4(3H)-one, for potential drug candidates. These compounds may exhibit antitumor, anti-inflammatory, or antimicrobial properties.
Materials Science: Quinoline derivatives find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: Quinolines can act as fluorescent probes for studying cellular processes.
Mechanism of Action
- The exact mechanism of action for 6-bromoquinolin-4(3H)-one depends on its specific application.
- In drug development, researchers investigate its interactions with molecular targets (e.g., enzymes, receptors) and signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Other quinoline derivatives, such as 6-chloroquinoline-4(3H)-one and 6-iodoquinolin-4(3H)-one, share structural similarities.
Uniqueness: The bromine substitution at position 6 distinguishes 6-bromoquinolin-4(3H)-one from its analogs.
Biological Activity
6-Bromoquinolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a nitrogen atom in the aromatic ring. Its molecular formula is C9H6BrN with a molecular weight of 215.06 g/mol. The presence of the bromine atom at the 6-position enhances its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinolin-4(3H)-one exhibit notable cytotoxic effects against various cancer cell lines.
Key Findings:
- A study highlighted that 6-bromo derivatives showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics like Erlotinib in MCF-7 breast cancer cells .
- Structure–activity relationship (SAR) analysis indicated that modifications at the 6-position could enhance selectivity towards tumorigenic cells while sparing normal cells .
Table 1: Cytotoxic Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Comparison |
---|---|---|---|
This compound | MCF-7 | 84.20 ± 1.72 | More potent than Erlotinib |
6-Bromo-2-(butylthio)-3-phenylquinazoline | MCF-7 | <40 | Twice as potent as Erlotinib |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Mycobacterium tuberculosis (M. tuberculosis).
Research Insights:
- Compounds derived from this scaffold have shown moderate activity against both replicating and non-replicating strains of M. tuberculosis, with specific derivatives retaining efficacy under low-oxygen conditions typical of persistent infections .
- The Minimum Inhibitory Concentration (MIC) values were reported to be greater than 16 μg/mL for some derivatives, indicating potential for further optimization .
Table 2: Antimicrobial Activity Against M. tuberculosis
Compound | MIC (μg/mL) | Activity Type |
---|---|---|
6-Bromo derivative (6q) | >16 | Replicating M.tb |
6-Bromo derivative (6r) | >16 | Non-replicating M.tb |
Antiviral Activity
The antiviral potential of quinoline derivatives, including this compound, has been investigated with promising results against various viral strains.
Findings:
- A study indicated that certain analogs exhibited potent antiviral activity with EC50 values ranging from 0.05 to 0.10μM against enterovirus D68 (EV-D68), suggesting a mechanism that may involve interference with viral replication pathways .
Case Studies
-
Cytotoxicity in Cancer Models :
- In vitro studies on breast cancer cell lines demonstrated that modifications at the bromine position significantly impacted cytotoxic efficacy and selectivity towards cancerous versus normal cells.
-
Antimicrobial Efficacy :
- A series of quinoline derivatives were tested for their ability to inhibit M. tuberculosis in both replicating and dormant states, revealing structural features that enhance their antimicrobial properties.
Properties
IUPAC Name |
6-bromo-3H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZHWUEWCVYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.